Cas no 50676-82-9 (Adenosine, 5'-[hydrogen(2,4,6,6-tetrahydroxy-2,4,6-trioxido-3,5-dioxa-2,4,6-triphosphahex-1-yl)phosphonate](9CI))

Adenosine, 5'-[hydrogen(2,4,6,6-tetrahydroxy-2,4,6-trioxido-3,5-dioxa-2,4,6-triphosphahex-1-yl)phosphonate](9CI) structure
50676-82-9 structure
Product Name:Adenosine, 5'-[hydrogen(2,4,6,6-tetrahydroxy-2,4,6-trioxido-3,5-dioxa-2,4,6-triphosphahex-1-yl)phosphonate](9CI)
CAS No:50676-82-9
MF:C11H19N5O15P4
MW:585.18810582161
CID:374428
PubChem ID:6452238
Update Time:2025-04-19

Adenosine, 5'-[hydrogen(2,4,6,6-tetrahydroxy-2,4,6-trioxido-3,5-dioxa-2,4,6-triphosphahex-1-yl)phosphonate](9CI) Chemical and Physical Properties

Names and Identifiers

    • Adenosine, 5'-[hydrogen(2,4,6,6-tetrahydroxy-2,4,6-trioxido-3,5-dioxa-2,4,6-triphosphahex-1-yl)phosphonate](9CI)
    • [[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid
    • adenosine 5'-[hydrogen [[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]methyl]phosphonate]
    • 5'-O-{hydroxy[(hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}adenosine
    • Adenosine 5'-(hydrogen ((hydroxy((hydroxy(phosphonooxy)phosphinyl)oxy)phosphinyl)methyl)phosphonate)
    • 50676-82-9
    • EINECS 256-707-1
    • NS00032121
    • Adenosine 5'-[hydrogen[[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]methyl]phosphonate]
    • DTXSID80198717
    • Inchi: 1S/C11H19N5O15P4/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(29-11)1-28-34(24,25)31-35(26,27)30-33(22,23)4-32(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H,26,27)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
    • InChI Key: YBCREBUYVIOBIV-IOSLPCCCSA-N
    • SMILES: P(=O)(O)(OP(=O)(O)OP(CP(=O)(O)O)(=O)O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O

Computed Properties

  • Exact Mass: 584.982811
  • Monoisotopic Mass: 584.982811
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 19
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 968
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 316

Experimental Properties

  • Density: 2.62
  • Boiling Point: 1036.5°C at 760 mmHg
  • Flash Point: 580.7°C
  • Refractive Index: 1.888
  • PSA: 355.67000
  • LogP: -0.81990
Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.